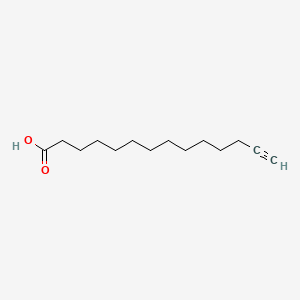

13-Tetradecynoic acid

描述

准备方法

合成路线和反应条件: 肉豆蔻酸炔烃可以通过使用强碱如氨中的氨基钠(NaNH₂/NH₃)对邻二卤代烷或乙烯基卤代烷进行脱卤化氢来合成 . 该过程涉及双脱除反应以形成炔烃基团。 一般的反应机理包括通过两个连续的 E2 消除反应将邻二卤代烷转化为炔烃 .

工业生产方法: 肉豆蔻酸炔烃的工业生产通常涉及使用类似的脱卤化氢方法进行大规模合成。 该过程针对高收率和纯度进行了优化,通常采用连续流动反应器和先进的纯化技术来确保产品符合严格的质量标准 .

化学反应分析

反应类型: 肉豆蔻酸炔烃会发生各种化学反应,包括:

氧化: 炔烃基团可以被氧化生成二酮或羧酸。

还原: 炔烃可以用氢化反应还原为烯烃或烷烃。

取代: 末端炔烃可以参与亲核取代反应。

常用试剂和条件:

氧化: 高锰酸钾 (KMnO₄) 或臭氧 (O₃) 在水存在下。

还原: 氢气 (H₂) 以钯碳 (Pd/C) 为催化剂。

取代: 液氨 (NH₃) 中的氨基钠 (NaNH₂)。

主要产物:

氧化: 二酮或羧酸。

还原: 烯烃或烷烃。

取代: 根据所用亲核试剂的不同,各种取代的炔烃.

科学研究应用

Chemical and Physical Properties

- Chemical Formula : C₁₄H₂₆O₂

- Melting Point : Approximately 54°C (129°F)

- Boiling Point : About 250°C (482°F) at reduced pressure

- Solubility : Insoluble in water but soluble in organic solvents

These properties suggest that 13-TDDA can be utilized effectively in various chemical applications, particularly in organic synthesis and biological studies.

Antimicrobial Activity

Research indicates that 13-TDDA may exhibit antimicrobial properties. A study identified it as one of the bioactive compounds in the methanolic extract of E. coli, suggesting a potential role in enhancing antibacterial activity. Further studies are necessary to isolate its specific effects against various microbial strains.

Effects on Lipid Metabolism

The compound has been investigated for its influence on lipid metabolism. Its unique alkyne structure allows it to integrate into biological membranes, potentially affecting membrane fluidity and protein function. This interaction may influence enzymatic activities related to fatty acid metabolism, making it a candidate for exploring metabolic pathways .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of 13-TDDA on cancer cell lines, such as HepG-2. These studies revealed varying levels of cell viability at different concentrations, indicating potential anticancer properties that warrant further investigation .

Synthesis and Derivatives

The synthesis of 13-TDDA can be achieved through several methods, including:

- Alkyne synthesis techniques that facilitate the creation of terminal alkyne groups.

- Modification of existing fatty acids , enabling researchers to explore derivatives with altered biological activities.

These synthetic routes enhance the availability of 13-TDDA for research and application in pharmacological studies.

Case Studies and Research Findings

Recent literature highlights several case studies demonstrating the applications of 13-TDDA:

- A study explored its role as a potential N-myristoylation inhibitor, which is crucial for protein localization and function within cells. The ability of 13-TDDA to interfere with myristoylation pathways suggests its utility in studying protein interactions and cellular signaling mechanisms .

- Another investigation reported that alkyne-tagged fatty acids like 13-TDDA can be incorporated into glycosylphosphatidylinositol (GPI)-anchored proteins, indicating potential applications in labeling and tracking proteins within cellular systems .

作用机制

肉豆蔻酸炔烃主要通过其炔烃基团发挥作用,该基团参与点击化学反应。 该化合物通常用于通过 N-肉豆蔻酰化标记蛋白质,该过程是肉豆蔻酸部分与蛋白质的 N-末端共价连接的过程 . 这种修饰可以影响蛋白质的定位、稳定性和活性 . 沉默信息调节因子 SIRT6 酶可以去除肉豆蔻酰基,调节诸如肿瘤坏死因子-α (TNF-α) 等蛋白质的分泌 .

类似化合物:

棕榈酸炔烃: 与肉豆蔻酸炔烃类似,但具有 16 个碳链。

硬脂酸炔烃: 具有 18 个碳链和一个炔烃基团。

月桂酸炔烃: 包含一个 12 个碳链和一个炔烃基团。

独特性: 肉豆蔻酸炔烃因其 14 个碳链长度而独一无二,这在疏水性和反应性之间取得了平衡。 这使其特别适合点击化学和蛋白质标记应用,在这些应用中,更长或更短的链可能没有那么有效 .

相似化合物的比较

Palmitic Acid Alkyne: Similar to Myristic Acid Alkyne but with a 16-carbon chain.

Stearic Acid Alkyne: Features an 18-carbon chain with an alkyne group.

Lauric Acid Alkyne: Contains a 12-carbon chain with an alkyne group.

Uniqueness: Myristic Acid Alkyne is unique due to its 14-carbon chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly suitable for applications in click chemistry and protein labeling, where longer or shorter chains may not be as effective .

生物活性

Overview

13-Tetradecynoic acid (13-TDDA), a long-chain fatty acid characterized by a terminal alkyne functional group, has garnered attention for its diverse biological activities. Its unique structure allows it to interact with biological membranes and proteins, influencing various physiological processes. This article reviews the biological activity of 13-TDDA, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Chemical Formula : C14H26O2

- Molecular Weight : 226.36 g/mol

- Melting Point : Approximately 54°C (129°F)

- Boiling Point : About 250°C (482°F) at reduced pressure

- Solubility : Insoluble in water; soluble in organic solvents

13-TDDA primarily functions through its role in protein palmitoylation, a post-translational modification that affects protein stability, trafficking, and activity. This modification is crucial for various cellular functions and is implicated in several diseases, including cancer and neurodegenerative disorders.

Key Biochemical Pathways

- Protein Acyltransferases : Enzymes that facilitate the addition of fatty acids to proteins.

- Fatty Acyl Protein Thioesterases : Enzymes that remove fatty acids from proteins, regulating their activity.

1. Lipid Metabolism

Research indicates that 13-TDDA may modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid synthesis and degradation. Its alkyne structure enhances its integration into lipid bilayers, potentially affecting membrane fluidity and protein function.

2. Antimicrobial Properties

Studies have shown that 13-TDDA exhibits antimicrobial activities. It was identified as a bioactive compound in the methanolic extract of Escherichia coli, suggesting its contribution to the antibacterial properties of the extract. Further investigations are needed to isolate its specific effects against various microbes.

3. Antiproliferative Effects

In vitro studies have demonstrated that 13-TDDA can inhibit the growth of certain cancer cell lines. Its ability to modify protein interactions may play a role in this antiproliferative activity, although further research is required to elucidate the underlying mechanisms .

Case Study 1: Antimycobacterial Activity

A study investigating the biological activity of alkynoic fatty acids found that compounds similar to 13-TDDA exhibited significant inhibition against Leishmania donovani DNA topoisomerase IB enzyme with an EC(50) value indicating effective inhibition . This suggests potential therapeutic applications in treating leishmaniasis.

Case Study 2: Protein Palmitoylation Research

Research utilizing click chemistry has highlighted the role of 13-TDDA as a myristic acid analog for identifying myristoylated proteins in Plasmodium falciparum. This method provides insights into protein modifications critical for cellular function and pathogenicity .

Research Findings Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Lipid Metabolism | Modulates enzyme activity related to lipid synthesis | Potential for metabolic disorder treatments |

| Antimicrobial Activity | Contributes to antibacterial properties in E. coli extract | Possible use as an antimicrobial agent |

| Antiproliferative Effects | Inhibits cancer cell growth through protein interaction modifications | Therapeutic potential in cancer treatment |

| Protein Modification | Identifies myristoylated proteins using click chemistry | Insights into cellular signaling pathways |

属性

IUPAC Name |

tetradec-13-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h1H,3-13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXXRQLAAJXERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415589 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82909-47-5 | |

| Record name | 13-Tetradecynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。